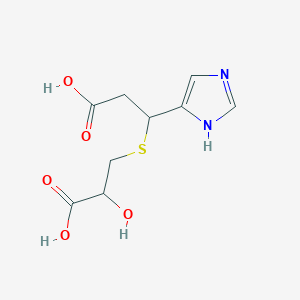
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as 'HTP', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of L-cysteine and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of HTP is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular defense mechanisms against oxidative stress. HTP has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and neuroprotection.
生化学的および生理学的効果
HTP has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. HTP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
実験室実験の利点と制限
One advantage of using HTP in lab experiments is its stability and solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact dosage and administration protocol for HTP have not been fully established, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for further research on HTP. One area of interest is the potential use of HTP as a therapeutic agent for various neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration protocol for HTP and to investigate its long-term safety and efficacy. Additionally, the development of HTP analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds with therapeutic potential.
In conclusion, HTP is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HTP and to develop more effective treatments for neurodegenerative diseases.
合成法
The synthesis of HTP involves the reaction of L-cysteine with imidazole-4-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of HTP, which can be isolated and purified using various chromatographic techniques.
科学的研究の応用
HTP has been extensively researched for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. HTP has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
特性
CAS番号 |
153471-98-8 |
|---|---|
製品名 |
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
分子式 |
C9H12N2O5S |
分子量 |
260.27 g/mol |
IUPAC名 |
3-(2-carboxy-2-hydroxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O5S/c12-6(9(15)16)3-17-7(1-8(13)14)5-2-10-4-11-5/h2,4,6-7,12H,1,3H2,(H,10,11)(H,13,14)(H,15,16) |
InChIキー |
SRMWPLGMMNSTOE-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
正規SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
同義語 |
3-((2-hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid CIE-TL S-(2-carboxy-1-(1H-imidazol-4-yl)-ethyl)-3-thiolactic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



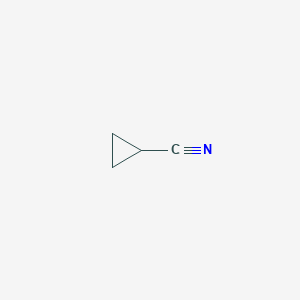
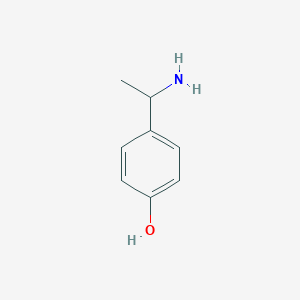
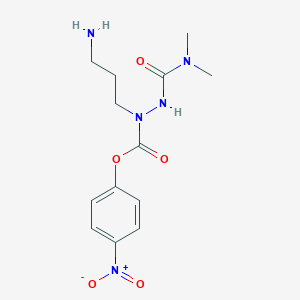
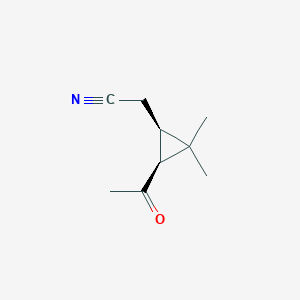
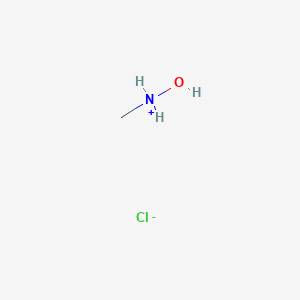
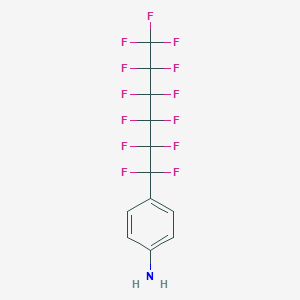
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
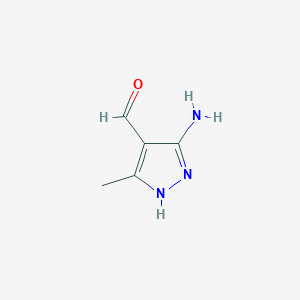
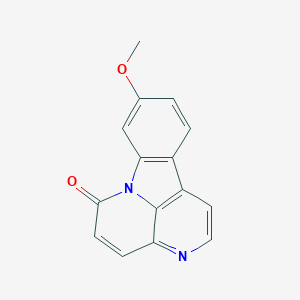
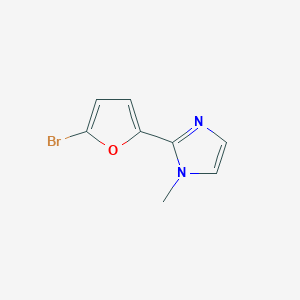
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
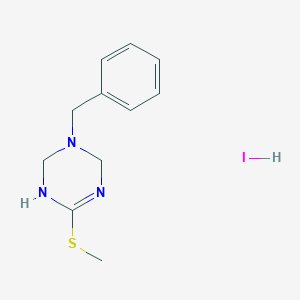

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)